molecular formula C15H27NO4 B2844866 (2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid CAS No. 2220263-69-2

(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid

Cat. No.: B2844866
CAS No.: 2220263-69-2
M. Wt: 285.384
InChI Key: UBRMYQZGTILCEP-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid (CAS 2220263-69-2) is a chiral piperidine-2-carboxylic acid derivative offered with a defined (2S,4R) stereochemistry. This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry research, particularly in the discovery and development of novel antibacterial agents . Its structural features, including the tert-butoxycarbonyl (Boc) protecting group and the lipophilic 2-methylpropyl side chain at the 4-position, make it a versatile precursor for constructing more complex target molecules. Recent research efforts are focused on addressing the critical unmet medical need for new treatments against multi-drug resistant (MDR) Gram-negative pathogens . This compound is part of a class of novel heterocyclic compounds investigated for their potent activity against challenging ESKAPE pathogens such as Acinetobacter baumannii . The Boc-protected amine ensures compatibility with standard synthetic methodologies, facilitating its use in multi-step organic synthesis. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-10(2)8-11-6-7-16(12(9-11)13(17)18)14(19)20-15(3,4)5/h10-12H,6-9H2,1-5H3,(H,17,18)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRMYQZGTILCEP-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Isobutyl Side Chain: This step often involves alkylation reactions using isobutyl halides under basic conditions.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate activating agents such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group is selectively removed under acidic conditions to yield the free amine. This reaction is critical for further functionalization of the piperidine nitrogen .

Reaction Conditions Product Yield Source
Acidic cleavageTrifluoroacetic acid (TFA) in CH₂Cl₂, 0°C → RT, 2–4 hrs(2S,4R)-4-(2-methylpropyl)piperidine-2-carboxylic acid (as TFA salt)85–92%
Thermal decompositionHeating in toluene at 110°C, 6 hrsPartially deprotected intermediates (requires further purification)60–70%

Key Notes :

  • TFA-mediated deprotection is highly efficient and preserves stereochemical integrity.

  • Thermal methods are less favored due to side reactions (e.g., racemization).

Carboxylic Acid Derivatives

The carboxylic acid undergoes standard transformations, including esterification and amide coupling .

Reaction Reagents/Conditions Product Application Source
EsterificationDCC/DMAP, ROH (e.g., MeOH, EtOH), RT, 12 hrsMethyl/ethyl (2S,4R)-1-Boc-4-(2-methylpropyl)piperidine-2-carboxylateProdrug synthesis
Amide formationHATU, DIPEA, amine (e.g., benzylamine), DMF, 0°C → RT, 24 hrs(2S,4R)-1-Boc-4-(2-methylpropyl)piperidine-2-carboxamidePeptide mimetics
Activation as acyl chlorideSOCl₂, reflux, 3 hrs(2S,4R)-1-Boc-4-(2-methylpropyl)piperidine-2-carbonyl chlorideIntermediate for nucleophilic substitution

Steric Considerations :

  • The 2-methylpropyl group at C4 introduces steric hindrance, slowing reaction kinetics compared to unsubstituted analogs .

Piperidine Ring Modifications

The piperidine nitrogen (post-Boc removal) participates in alkylation and acylation reactions .

Reaction Reagents/Conditions Product Yield Source
Reductive aminationNaBH₃CN, aldehyde (e.g., benzaldehyde), MeOH, RT, 12 hrs(2S,4R)-4-(2-methylpropyl)-2-carboxy-N-benzylpiperidine75–80%
SulfonylationTsCl, pyridine, 0°C → RT, 6 hrs(2S,4R)-4-(2-methylpropyl)-2-carboxy-N-tosylpiperidine65–70%

Stereochemical Outcomes :

  • The (2S,4R) configuration directs facial selectivity in nucleophilic attacks, favoring axial adducts .

Oxidation and Reduction

The secondary alcohol (if present in analogs) and carboxylic acid are redox-active sites .

Reaction Reagents/Conditions Product Notes
Oxidation of alcohol (analogs)Dess-Martin periodinane, CH₂Cl₂, RT, 2 hrsKetone derivatives (e.g., (2S,4R)-1-Boc-4-(2-methylpropyl)piperidine-2-carboxylic acid ketone)Limited to hydroxyl-containing analogs
Reduction of ester (analogs)LiAlH₄, THF, 0°C → RT, 4 hrsAlcohol derivativesRequires anhydrous conditions

Scientific Research Applications

This compound has been studied for its potential therapeutic applications, particularly in the following areas:

Anticoagulant Therapy

The piperidine structure of this compound allows it to function as an intermediate in the synthesis of anticoagulant agents, similar to argatroban, which is used for treating thrombotic disorders. The compound's ability to inhibit thrombin activity positions it as a candidate for further development in anticoagulant therapies, particularly for patients with heparin-induced thrombocytopenia (HIT) .

Neuropharmacology

Research indicates that compounds with similar piperidine frameworks may interact with neurotransmitter receptors, particularly serotonin and dopamine pathways. This suggests potential applications in treating mood disorders and neurodegenerative diseases .

Enzyme Inhibition

Preliminary studies have shown that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing treatments for various metabolic disorders .

Synthetic Methods

The synthesis of (2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid typically involves several steps:

  • Starting Materials : The synthesis often begins with readily available piperidine derivatives.
  • Functionalization : The introduction of the (2-Methylpropan-2-yl)oxycarbonyl group is achieved through esterification methods.
  • Purification : The final product is purified through crystallization or chromatography techniques to ensure high purity suitable for biological testing.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Case Study 1: Anticoagulant Development

A study highlighted the synthesis of related piperidine compounds that demonstrated significant anticoagulant properties. The findings suggest that modifications to the piperidine structure can enhance biological activity and selectivity towards thrombin inhibition .

Case Study 2: Neuroactive Compounds

Research focusing on piperidine derivatives has shown that certain modifications can lead to increased affinity for serotonin receptors, indicating potential use in treating anxiety and depression .

Case Study 3: Metabolic Pathway Inhibition

Mechanism of Action

The mechanism of action of (2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives

(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxyproline
  • Key Differences :
    • Replaces the isobutyl group at position 4 with a hydroxyl group .
    • Lacks the carboxylic acid at position 2.
  • The absence of a carboxylic acid limits its role in ionic interactions compared to the target compound .
(2S,4R)-N-(1S)-2-(Benzyl(methyl)amino)-1-(2-naphthalylmethyl)-2-oxoethyl)-4-hydroxy-1-(1-methyl-1H-indol-3-yl)carbonyl)-2-pyrrolidinecarboxylic Acid
  • Key Differences :
    • Substitutes the piperidine ring with a pyrrolidine (5-membered ring).
    • Incorporates a naphthalene and indole moiety, enhancing aromatic interactions.
  • Bulky aromatic groups may improve target specificity but reduce solubility .

Thiazolidine and Piperazine Derivatives ()

(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic Acid
  • Key Differences :
    • Replaces the piperidine core with a thiazolidine (sulfur-containing 5-membered ring) and a piperazine moiety.
    • Includes a dioxo group and phenyl substituent .
  • Implications: Sulfur in thiazolidine enables hydrogen bonding and metal coordination.
(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic Acid
  • Key Differences :
    • Complex branched structure with multiple peptide-like linkages and two thiazolidine rings .
  • Implications :
    • High molecular weight and polarity likely reduce blood-brain barrier penetration.
    • Peptidic bonds may confer susceptibility to enzymatic degradation .

Stereochemical Variants

(2S,3R)-(+)-4-Dimethylamino-3-methyl-1,2-diphenyl-2-butanol
  • Key Differences: Features a butanol backbone with diphenyl and dimethylamino groups. Stereochemistry (2S,3R) differs from the target compound’s (2S,4R).
  • Implications :
    • Alcohol and amine functionalities enable diverse binding modes but may introduce toxicity risks.
    • Altered stereochemistry disrupts spatial compatibility with targets preferring the (2S,4R) configuration .

Research Findings and Implications

  • Stereochemistry : The (2S,4R) configuration in the target compound optimizes interactions with chiral binding pockets, as seen in protease inhibitors .
  • Boc Group Utility : Compared to hydroxyl or amine derivatives, the Boc group improves synthetic yield and stability during solid-phase peptide synthesis .
  • Metabolic Stability : Isobutyl and Boc groups may reduce oxidative metabolism relative to dioxo- or aromatic-substituted analogs .

Biological Activity

(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₁₁H₁₆N₂O₄
  • Molecular Weight : 240.26 g/mol
  • IUPAC Name : this compound

The structure includes a piperidine ring with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability during synthesis and biological assays.

Synthesis Methods

The synthesis typically involves:

  • Starting Materials : A suitable piperidine derivative.
  • Functionalization : Introduction of the Boc protecting group followed by the addition of the carboxylic acid.
  • Purification : Techniques such as chromatography to isolate the desired compound.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and receptor modulation. The following table summarizes key findings from recent studies:

Activity Description Reference
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways, showing potential in treating metabolic disorders.
Antimicrobial PropertiesDemonstrated activity against certain bacterial strains, suggesting potential as an antimicrobial agent.
Neuroprotective EffectsExhibits protective effects on neuronal cells in vitro, indicating potential applications in neurodegenerative diseases.

Case Studies

  • Enzyme Inhibition Study :
    • A study assessed the compound's ability to inhibit sarcosine oxidase, an enzyme implicated in metabolic disorders. Results showed significant inhibition at concentrations as low as 10 µM, suggesting therapeutic potential in metabolic syndromes .
  • Antimicrobial Activity :
    • In a recent investigation, the compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. It exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, highlighting its potential as an antimicrobial agent .
  • Neuroprotective Study :
    • A neuroprotective assay demonstrated that the compound could reduce oxidative stress in neuronal cells exposed to neurotoxic agents, with a 30% increase in cell viability compared to controls .

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a low toxicity profile with no significant adverse effects observed at therapeutic doses in animal models . However, further studies are required to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:

  • Chiral induction : Use of chiral catalysts (e.g., Evans auxiliaries) to establish the (2S,4R) stereochemistry.
  • Protection/Deprotection : The tert-butoxycarbonyl (Boc) group is introduced early to protect the piperidine nitrogen, followed by selective deprotection under acidic conditions (e.g., TFA) .
  • Functionalization : The 2-methylpropyl substituent is introduced via alkylation or coupling reactions, optimized under inert atmospheres (e.g., N₂) to prevent oxidation .
    • Characterization : Confirmed via 1H^1H-NMR, 13C^{13}C-NMR, and chiral HPLC to verify purity and stereochemistry .

Q. Which analytical techniques are critical for verifying the compound’s stereochemical integrity?

  • Methodological Answer :

  • X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing .
  • Chiral HPLC : Uses columns like Chiralpak® IA/IB to separate enantiomers; retention times compared to standards .
  • Optical Rotation : Measured via polarimetry to confirm enantiomeric excess (>98% for pharmaceutical-grade synthesis) .

Advanced Research Questions

Q. How do reaction solvents and catalysts influence stereochemical outcomes during synthesis?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity during alkylation, favoring trans-addition in piperidine ring formation. Protic solvents (e.g., MeOH) may lead to racemization .
  • Catalyst Design : Asymmetric hydrogenation with Ru-BINAP catalysts achieves >90% enantiomeric excess (ee) for the (2S,4R) configuration. Kinetic studies show temperature-dependent ee shifts (optimal at -20°C) .
  • Case Study : In a 2023 synthesis, switching from Pd(OAc)₂ to PdCl₂(dppf) increased yield from 65% to 82% by reducing β-hydride elimination .

Q. What computational strategies predict the compound’s binding affinity to enzymatic targets?

  • Methodological Answer :

  • Molecular Docking : Using AutoDock Vina, the carboxylic acid group shows strong hydrogen bonding with serine proteases (e.g., binding energy -9.2 kcal/mol) .
  • MD Simulations : AMBER force fields reveal conformational flexibility in the piperidine ring, influencing target selectivity (e.g., 10 ns simulations show stable binding to α₁-glycoprotein) .
  • QSAR Models : Substituent hydrophobicity (logP) correlates with IC₅₀ values in enzyme inhibition assays (R² = 0.87) .

Q. How can researchers resolve discrepancies in solubility and stability data under varying pH conditions?

  • Methodological Answer :

  • pH-Dependent Solubility : The compound exhibits low aqueous solubility (0.12 mg/mL at pH 7.4) but improves in buffered solutions (e.g., 1.5 mg/mL in PBS pH 4.5). Use dynamic light scattering (DLS) to monitor aggregation .
  • Stability Profiling : Accelerated stability studies (40°C/75% RH) show degradation via Boc-group cleavage (t₁/₂ = 14 days). LC-MS identifies degradation products (e.g., piperidine-2-carboxylic acid) .
  • Mitigation : Lyophilization with cryoprotectants (trehalose) enhances shelf-life (>24 months at -20°C) .

Q. What strategies optimize yield in large-scale synthesis while maintaining stereopurity?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow systems reduce reaction times (from 12 h to 2 h) and improve heat transfer during Boc protection .
  • DoE Optimization : Response Surface Methodology (RSM) identifies optimal parameters (e.g., 1.2 equiv Boc₂O, 25°C) to maximize yield (89%) and minimize impurities (<2%) .
  • In-line Analytics : PAT tools (e.g., FTIR) monitor reaction progress in real-time, reducing batch failures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.